Methyl 3-(methylthio)propionate

Catalog No.
S773345
CAS No.
13532-18-8
M.F
C5H10O2S
M. Wt
134.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-(methylthio)propionate

CAS Number

13532-18-8

Product Name

Methyl 3-(methylthio)propionate

IUPAC Name

methyl 3-methylsulfanylpropanoate

Molecular Formula

C5H10O2S

Molecular Weight

134.2 g/mol

InChI

InChI=1S/C5H10O2S/c1-7-5(6)3-4-8-2/h3-4H2,1-2H3

InChI Key

DMMJVMYCBULSIS-UHFFFAOYSA-N

SMILES

COC(=O)CCSC

Solubility

very slightly soluble in water, soluble in alcohol

Canonical SMILES

COC(=O)CCSC

Contribution to Flavor Profile:

  • Studies have identified Methyl 3-(methylthio)propionate as the major ester contributing to the flavor profile of fresh-cut pineapple juices. This finding suggests its potential role in flavor research and development, particularly for products aiming to replicate or enhance pineapple flavors.

Use as a Precursor in Chemical Synthesis:

  • Researchers have utilized Methyl 3-(methylthio)propionate as a precursor to synthesize other chemical compounds of interest. For example, it has been used to prepare 3-methiolpropionate (MMPA) for studying the demethylation process of specific molecules by aerobic marine bacteria. This application demonstrates its value in organic synthesis and understanding specific biochemical pathways.

Role in Studying Metabolic Processes:

  • Methyl 3-(methylthio)propionate has also served as a tool to research methionine catabolism in Lactococci. Through 13C Nuclear Magnetic Resonance (NMR) and Gas Chromatography (GC) techniques, scientists were able to gain insights into the breakdown of methionine, an essential amino acid, using Methyl 3-(methylthio)propionate as a starting material. This research contributes to the understanding of bacterial metabolism and potential applications in food science and biotechnology.

Methyl 3-(methylthio)propanoate, also known as methyl beta-methylmercaptopropionate, is a sulfur-containing organic compound classified as a carboxylic acid ester. Its chemical formula is C5H10O2SC_5H_{10}O_2S, and it has a molecular weight of approximately 134.19 g/mol. This compound features a methylthio group attached to the propanoate backbone, which contributes to its unique properties and applications. Methyl 3-(methylthio)propanoate is identified by its CAS number 13532-18-8 and has been documented in various databases including PubChem and the NIST Chemistry WebBook .

Typical of esters, including hydrolysis, transesterification, and oxidation. Hydrolysis of this compound can yield 3-(methylthio)propanoic acid and methanol:

Methyl 3 methylthio propanoate+H2O3 Methylthio propanoic acid+Methanol\text{Methyl 3 methylthio propanoate}+\text{H}_2\text{O}\rightarrow \text{3 Methylthio propanoic acid}+\text{Methanol}

Transesterification reactions can occur with alcohols to form different esters, while oxidation reactions may convert the methylthio group into sulfoxides or sulfones under appropriate conditions .

Methyl 3-(methylthio)propanoate is recognized for its biological significance as a metabolite in various organisms, particularly in yeast such as Saccharomyces cerevisiae. It has been implicated in metabolic pathways involving sulfur compounds, which are essential for various biochemical processes. The compound exhibits flavoring properties and is found in fruits like pineapple and muskmelon, contributing to their aroma profiles .

Several synthesis methods have been reported for producing methyl 3-(methylthio)propanoate:

  • Esterification: This method involves the reaction of 3-(methylthio)propanoic acid with methanol in the presence of an acid catalyst.
  • Transesterification: This process can be employed using methyl thioacetate and propionic acid.
  • Microbial Synthesis: Certain strains of bacteria and yeast can produce this compound through metabolic pathways involving sulfur-containing substrates .

Methyl 3-(methylthio)propanoate finds various applications across multiple fields:

  • Flavoring Agent: It is used in the food industry for its pleasant aroma and flavor profile.
  • Fragrance Industry: The compound is utilized in perfumes due to its unique scent characteristics.
  • Biochemical Research: It serves as a model compound for studying sulfur metabolism in microorganisms .

Research indicates that methyl 3-(methylthio)propanoate interacts with various biological systems. For instance, studies have demonstrated its role in metabolic pathways involving sulfur compounds in yeast. Additionally, it has been shown to influence flavor development in food products through microbial fermentation processes . Further interaction studies could elucidate its potential effects on human health and metabolism.

Methyl 3-(methylthio)propanoate shares structural similarities with several other compounds, particularly those containing methylthio groups or related functional groups. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Methyl 3-mercaptopropionateC4H8O2SContains a mercapto group instead of a methylthio group
Propionic acidC3H6O2A simpler carboxylic acid without sulfur
Methyl thioacetateC4H8O2SContains an acetyl group instead of propionic
Dimethyl sulfideC2H6SA simple sulfur compound with distinct properties

Methyl 3-(methylthio)propanoate's unique combination of a methyl ester structure with a methylthio substituent sets it apart from these similar compounds, particularly regarding its applications in flavoring and fragrance.

The study of Methyl 3-(methylthio)propionate emerged in the mid-20th century alongside advancements in flavor chemistry. Early research identified its presence in natural sources such as pineapple, melon, and white wine. By the 1970s, synthetic routes were developed to meet industrial demand, notably through the reaction of methyl acrylate with methanethiol in the presence of potassium hydroxide. Patents from the 2000s, such as US7615661B2, highlighted its role in fragrance formulations, emphasizing its ability to impart tropical and cassis notes while masking undesirable sulfurous odors. The compound’s inclusion in the FDA’s Generally Recognized as Safe (GRAS) list further cemented its industrial importance.

Evolution of Analytical Methodologies

Analytical techniques for Methyl 3-(methylthio)propionate have evolved from basic distillation and chromatography to advanced spectrometric methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Optimized solid-phase microextraction (SPME) protocols, particularly using Car/PDMS fibers, enabled precise quantification in pineapple volatiles at concentrations as low as 0.1 ppm.
  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectra (300 MHz, CDCl₃) revealed distinct signals at δ 2.10 (s, 3H, SCH₃), δ 2.50 (t, 2H, CH₂S), and δ 3.70 (s, 3H, OCH₃).
  • Infrared Spectroscopy (IR): Key absorption bands at 1730 cm⁻¹ (C=O stretch) and 1050 cm⁻¹ (C-S stretch) confirmed its ester and thioether functional groups.

These methods have been critical in monitoring its stability during food storage and validating synthetic batches.

Current Research Landscape and Significance

Recent studies focus on three domains:

  • Food Science: Methyl 3-(methylthio)propionate is a marker for pineapple aroma quality. Storage at 4°C preserves its concentration, whereas degradation occurs at -12°C or 25°C.
  • Polymer Chemistry: Thioesters like Methyl 3-(methylthio)propionate serve as dynamic linkers in self-healing materials due to their susceptibility to nucleophilic attack.
  • Biochemistry: As a metabolite in Saccharomyces cerevisiae, it participates in methionine catabolism, influencing fermentation processes.

Theoretical Frameworks in Thioester Chemistry

Thioesters exhibit distinct reactivity compared to oxoesters. The poor orbital overlap between sulfur’s 3p and oxygen’s 2p orbitals reduces resonance stabilization, making thioesters 10–100× more electrophilic. This property underpins their role in acyl transfer reactions, such as:$$ \text{RSCOR'} + \text{Nu}^- \rightarrow \text{RSNu} + \text{R'CO}^- $$In flavors, this reactivity facilitates controlled release of volatile thiols, enhancing sensory profiles.

Methyl 3-(methylthio)propionate represents one of the most significant sulfur-containing volatile compounds found in pineapple and related tropical fruits [3] [21]. The compound occurs naturally in pineapple (Ananas comosus) at exceptionally high concentrations, making it a potential biomarker for pineapple consumption [21]. Research utilizing headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry has identified methyl 3-(methylthio)propionate as a characteristic aroma compound in Tainong Number 4 pineapple varieties [40].

The biogenesis of methyl 3-(methylthio)propionate in pineapple tissues is intimately connected to the fruit ripening process and methionine metabolism [1] [2]. During pineapple development and ripening, significant changes occur in the levels of transcripts encoding enzymes involved in sulfur metabolism and methylation reactions [2]. The compound accumulates as part of the broader metabolic changes that accompany non-climacteric fruit ripening in pineapple [2].

Pineapple waste materials, including crown, peel, and core tissues, demonstrate varying capacities for producing sulfur-containing metabolites [1] [5]. Crown extracts exhibit particularly high total phenolic content and possess abundant potential metabolites, suggesting enhanced biosynthetic activity in these tissues [1] [5]. The distribution pattern indicates that photosynthetic tissues receive greater light exposure, leading to increased accumulation of phenolic biosynthetic pathway precursors and related sulfur compounds [5].

The molecular mechanisms underlying methyl 3-(methylthio)propionate formation in pineapple involve complex interactions between primary and secondary metabolism [1] [2]. Environmental factors, including climatic conditions and light intensity, significantly influence the expression levels of genes encoding enzymes responsible for sulfur compound biosynthesis [2]. Genetic variation among pineapple cultivars also affects the production levels of this compound, with Queen Victoria, Flhoran 41, and MD-2 hybrid varieties showing distinct metabolic profiles [2].

Metabolic Pathways in Natural Synthesis

The natural synthesis of methyl 3-(methylthio)propionate occurs through the methionine salvage pathway, also known as the Yang cycle in plants [10] [12]. This metabolic route represents a critical mechanism for recycling methionine from 5'-methylthioadenosine, which is produced as a byproduct of S-adenosylmethionine-dependent reactions [12] [17]. The pathway ensures efficient conservation of sulfur and methyl groups during cellular metabolism [10] [12].

The initial step in the methionine salvage pathway involves the action of 5'-methylthioadenosine nucleosidase, which hydrolyzes 5'-methylthioadenosine into adenine and 5'-methylthioribose [18] [19]. This enzymatic reaction is catalyzed by methylthioadenosine nucleosidase enzymes encoded by multiple genes in plant species [18] [19]. In rice, a single gene designated OsMTN encodes this critical enzyme, with recombinant enzyme demonstrating a Km value of 2.1 millimolar for methylthioadenosine substrate [37].

The subsequent enzymatic steps involve 5'-methylthioribose-1-phosphate isomerase and 5'-methylthioribulose-1-phosphate dehydratase, which convert the ribose derivative through a series of phosphorylated intermediates [4] [17]. The pathway culminates with acireductone dioxygenase, which catalyzes the formation of 3-methylthiopropanoate from 1,2-dihydroxy-3-keto-5-methylthiopentene [4] [34]. This enzyme exhibits dual metal ion specificity, utilizing either iron or nickel cofactors to direct the reaction toward different products [4].

Alternative biosynthetic routes contribute to methyl 3-(methylthio)propionate formation through catabolism of methionine and demethylation of dimethylsulfoniopropionate [4] [9]. Bacterial systems demonstrate the versatility of these pathways, with organisms such as Variovorax paradoxus possessing specialized enzymes for metabolizing sulfur-containing precursors [9]. The 3-mercaptopropionate dioxygenase identified in these bacterial systems represents a novel class of thiol dioxygenases involved in sulfur compound catabolism [9].

Pathway ComponentEnzymeSubstrateProductCofactor Requirement
Initial StepMethylthioadenosine nucleosidase5'-Methylthioadenosine5'-Methylthioribose + AdenineNone
Intermediate StepMethylthioribose-1-phosphate isomerase5'-Methylthioribose-1-phosphate5'-Methylthioribulose-1-phosphateNone
Intermediate StepMethylthioribulose-1-phosphate dehydratase5'-Methylthioribulose-1-phosphate2,3-Diketo-5-methylthiopentyl-1-phosphateNone
Final StepAcireductone dioxygenase1,2-Dihydroxy-3-keto-5-methylthiopentene3-MethylthiopropanoateIron or Nickel

Comparative Distribution Across Plant Species

Methyl 3-(methylthio)propionate exhibits a distinctive distribution pattern across diverse plant families, with tropical and subtropical fruit species showing the highest concentrations [22] [25]. The compound has been definitively identified in multiple fruit species including pineapple, passion fruit, naranjilla, wine grapes, and various melon species [22] [25]. Among these, pineapple demonstrates the most substantial accumulation, establishing it as the primary natural source [21] [39].

Within the Bromeliaceae family, pineapple varieties display significant variation in methyl 3-(methylthio)propionate content [40] [42]. Comparative analysis of Tainong Number 4 and Number 6 pineapple varieties revealed substantial differences in volatile compound profiles, with total concentrations ranging from 380.66 to 1080.44 micrograms per kilogram [40]. The Gold cultivar pineapple shows concentration gradients along the fruit axis, with levels increasing from 7560 to 10910 micrograms per kilogram from top to bottom sections [42].

The Cucurbitaceae family represents another significant source of methyl 3-(methylthio)propionate, particularly in melon species [6] [25]. Cucumis melo varieties contain measurable quantities of the compound, with the Japanese pickling melon (Cucumis melo var. conomon) yielding biologically active concentrations sufficient for cellular differentiation assays [6]. The ethyl ester derivative of 3-methylthiopropionic acid has been isolated from fully ripened Katsura-uri fruit and demonstrated significant biological activity [6].

Solanaceae species, including naranjilla fruit (Solanum quitoense), contribute to the natural occurrence of methyl 3-(methylthio)propionate in tropical fruit ecosystems [22]. The compound appears in wine grapes (Vitis vinifera) both as a natural fruit component and as a fermentation product, suggesting multiple biosynthetic origins within plant tissues [22] [25]. Passion fruit species (Passiflora) demonstrate moderate levels of the compound, contributing to their characteristic aroma profiles [22] [25].

Plant FamilySpeciesTissue TypeConcentration RangeDetection Method
BromeliaceaeAnanas comosusFruit flesh380-1080 μg/kgHS-SPME/GC-MS
CucurbitaceaeCucumis meloFruit fleshPresentGC-MS
SolanaceaeSolanum quitoenseFruitPresentGC-MS
VitaceaeVitis viniferaFruit/WinePresentGC-MS
PassifloraceaePassiflora speciesFruitPresentGC-MS

The biosynthetic capacity for methyl 3-(methylthio)propionate production extends beyond fruit-bearing species to include model plant systems [18] [34]. Arabidopsis thaliana possesses the complete enzymatic machinery for methionine salvage pathway operation, including functional methylthioadenosine nucleosidase and acireductone dioxygenase enzymes [18] [34]. Rice (Oryza sativa) demonstrates similar biosynthetic capabilities, with submergence conditions enhancing the expression of pathway enzymes [37].

Biosynthetic Gene Expression Mechanisms

The regulation of methyl 3-(methylthio)propionate biosynthesis involves sophisticated gene expression mechanisms that respond to developmental, environmental, and metabolic signals [2] [12] [34]. In pineapple, the temporal expression dynamics of genes encoding sulfur metabolism enzymes demonstrate coordinated regulation during fruit development and ripening [2]. Real-time reverse transcription polymerase chain reaction analysis reveals significant changes in transcript levels for enzymes involved in phenylpropanoid pathway and reactive oxygen species scavenging systems [2].

Acireductone dioxygenase represents a key regulatory enzyme in the methyl 3-(methylthio)propionate biosynthetic pathway [34] [35]. In Arabidopsis, the ARD1 gene (At1g62540) encodes a functional metalloenzyme that physically interacts with heterotrimeric G protein beta subunits [34] [35]. This protein-protein interaction demonstrates direct regulatory control over enzyme activity, with AGB1 stimulating ARD1 enzymatic function in vitro [34]. The genetic interaction between ARD1 and AGB1 indicates that G protein signaling pathways modulate methionine salvage metabolism [34] [35].

Methylthioadenosine nucleosidase gene expression exhibits complex regulatory patterns across different plant species [18] [19] [37]. In Arabidopsis, two genes (MTN1 and MTN2) encode functionally redundant enzymes, with MTN1 providing approximately 80% of total nucleosidase activity [19]. The mtn1 mutants demonstrate severe growth phenotypes and altered polyamine profiles, indicating the critical importance of this enzyme in plant development [19]. Rice OsMTN gene expression increases gradually upon submergence stress, suggesting environmental regulation of the methionine salvage pathway [37].

The subcellular compartmentalization of methyl 3-(methylthio)propionate biosynthesis involves coordinated gene expression across different cellular locations [32]. S-adenosylmethionine methyltransferase localizes to the cytoplasm, while subsequent pathway enzymes may function in different subcellular compartments [32]. This spatial organization requires precise coordination of gene expression to maintain metabolic flux through the pathway [32].

GeneEnzyme ProductChromosomal LocationExpression PatternRegulatory Factors
ARD1Acireductone dioxygenaseAt1g62540Constitutive, stress-responsiveG protein signaling
MTN1Methylthioadenosine nucleosidaseMultiple lociConstitutiveDevelopmental stage
MTN2Methylthioadenosine nucleosidaseMultiple lociConstitutiveEnvironmental stress
OsMTNMethylthioadenosine nucleosidaseRice genomeSubmergence-inducedFlooding stress

Environmental factors significantly influence the expression of genes involved in methyl 3-(methylthio)propionate biosynthesis [2] [37]. Climatic conditions affect transcript levels of major enzymes in pineapple, with different growing environments producing distinct gene expression profiles [2]. Submergence stress in rice enhances OsMTN expression through positive feedback regulation involving ethylene signaling pathways [37]. These regulatory mechanisms ensure appropriate metabolic responses to changing environmental conditions while maintaining essential sulfur metabolism functions [2] [37].

Traditional chemical synthesis approaches for methyl 3-(methylthio)propionate have established several reliable pathways for producing this important organosulfur compound. The most widely documented method involves the condensation reaction between methyl acrylate and methyl mercaptan in the presence of sodium methoxide as a base catalyst . This approach achieves yields of up to 84% under controlled conditions, making it a preferred method for industrial applications. The reaction proceeds through a nucleophilic addition mechanism where the methylthio group attacks the activated double bond of methyl acrylate, followed by protonation to yield the final product.

An alternative chemical synthesis route utilizes nucleophilic substitution reactions between sodium methylthio and methyl iodopropionate . This approach follows a standard SN2 mechanism, where the methylthio nucleophile displaces the iodide leaving group from the propionate backbone. While this method offers straightforward mechanistic pathways, it exhibits limitations in substrate scope and generally produces moderate yields compared to the acrylate addition approach.
Advanced synthetic strategies have incorporated palladium-catalyzed transthiolation reactions using aryl triflates and methyl 3-(methylthio)propionate derivatives [2] [3]. These protocols demonstrate exceptional functional group tolerance and enable the synthesis of complex aryl sulfide derivatives. The palladium-catalyzed approach represents a significant advancement in synthetic methodology, offering mild reaction conditions and broad substrate compatibility.

Sulfur Atom Insertion Methodologies

Sulfur atom insertion techniques represent a critical aspect of organosulfur synthesis, particularly for compounds like methyl 3-(methylthio)propionate. Direct sulfur insertion methodologies involve the strategic placement of sulfur atoms at specific positions within the propanoic acid framework [4]. These methods typically employ nucleophilic attack mechanisms where sulfur-containing reagents interact with electrophilic carbon centers to form carbon-sulfur bonds.

Thiol-ene addition reactions constitute another significant class of sulfur insertion methodologies [5]. These reactions proceed through radical pathways, where thiol compounds undergo addition across unsaturated carbon-carbon bonds. The radical mechanism offers advantages in terms of functional group tolerance and reaction efficiency, particularly in polymer synthesis applications where multiple thiol-ene coupling reactions occur simultaneously.

Recent developments in sulfur insertion have focused on non-enzymatic hydrogen sulfide-mediated processes [6]. These methodologies utilize endogenous or exogenous hydrogen sulfide as a sulfur source, enabling the incorporation of sulfur atoms into organic frameworks through Michael addition reactions. The approach demonstrates particular utility in biological systems and represents a biomimetic approach to sulfur incorporation.

Green Chemistry Approaches

Green chemistry methodologies for methyl 3-(methylthio)propionate synthesis have gained significant attention due to environmental concerns and sustainability requirements. Electrochemical synthesis represents a highly promising green approach, achieving faradaic efficiencies exceeding 95% while operating at commercial current densities ranging from 100 to 1000 mA cm⁻² [7]. The electrochemical method eliminates the need for stoichiometric oxidants and reduces waste generation, making it environmentally superior to traditional synthetic approaches.

Biocatalytic synthesis using laccase enzymes offers another environmentally benign pathway for thioether formation [8]. These enzymatic processes operate under mild aqueous conditions and achieve yields ranging from 46% to 94%, depending on substrate specificity and reaction optimization. The biocatalytic approach demonstrates exceptional selectivity and eliminates the need for harsh chemical catalysts, aligning with green chemistry principles.

Mechanochemical synthesis under ball-milling conditions represents a solvent-free approach to organosulfur compound preparation [9]. This methodology eliminates hazardous solvents and reduces energy consumption while maintaining high efficiency in product formation. The mechanochemical approach offers particular advantages for large-scale synthesis where solvent handling and disposal present significant environmental concerns.

Scalable Production Research

Current market analysis indicates that methyl 3-(methylthio)propionate production operates at scales below 25,000 pounds annually, with market valuations estimated at 12 million USD in 2024 [10]. Projected growth rates of 9.2% compound annual growth rate suggest increasing demand for this compound, driving research into more efficient and scalable production methodologies.

Industrial scalability research has focused on continuous flow processing techniques that improve reaction efficiency and safety profiles[Multiple sources]. Continuous flow systems enable better heat and mass transfer control, reducing reaction times and improving overall process economics. These systems demonstrate particular advantages for reactions involving volatile or hazardous reagents, such as methyl mercaptan used in traditional synthesis routes.

Advanced process optimization studies have investigated the integration of in-line purification and product recovery systems [11]. These integrated approaches reduce processing steps and minimize waste generation while improving overall process efficiency. Gram-scale demonstrations have validated the scalability of several synthetic methodologies, with particular success observed in electrochemical and catalytic approaches.

Novel Catalytic Pathways

Copper-catalyzed thioetherification represents a significant advancement in catalytic methodology for organosulfur synthesis [12]. The use of copper(II) triflate as a Lewis acid catalyst enables efficient thioether formation from readily available benzyl alcohols and thiols under mild conditions. This catalytic system demonstrates exceptional chemoselectivity and proceeds through a Lewis acid-mediated SN1-type mechanism, offering advantages in functional group tolerance and reaction efficiency.

Photocatalytic approaches using indole thiolate organocatalysts have emerged as innovative synthetic pathways [13] [14]. These methods utilize 405 nm light irradiation to generate strongly reducing conditions that activate typically unreactive aryl chlorides through single-electron transfer mechanisms. The photocatalytic approach offers a thiol-free alternative to traditional synthesis methods, addressing safety and handling concerns associated with volatile thiol compounds.

Magnetically recoverable catalysts based on iron oxide nanoparticles have demonstrated significant potential for sustainable organosulfur synthesis [15] [16]. These catalytic systems enable efficient multicomponent reactions while providing easy catalyst recovery and reuse through magnetic separation. The magnetic catalysts maintain high activity through multiple reaction cycles, typically 6 or more uses, while reducing waste generation and operational costs.

Nickel-catalyzed aryl thioether metathesis represents a novel approach to thioether manipulation [17] [18]. This methodology involves both formation and cleavage of carbon-sulfur bonds through reversible single-bond metathesis processes. The nickel-catalyzed system offers a more sustainable alternative to palladium-based catalysts while enabling the synthesis of challenging macrocyclic thioether structures.

Physical Description

colourless to pale yellow liquid with onion-like odou

XLogP3

0.7

Density

1.069-1.078

UNII

28913SS9T9

GHS Hazard Statements

Aggregated GHS information provided by 150 companies from 8 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 150 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 149 of 150 companies with hazard statement code(s):;
H302 (97.32%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13532-18-8

Wikipedia

Methyl 3-methylthiopropionate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Propanoic acid, 3-(methylthio)-, methyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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